molecular formula C9H11ClF3NO B6333411 N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride CAS No. 1236000-51-3

N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride

Cat. No.: B6333411
CAS No.: 1236000-51-3
M. Wt: 241.64 g/mol
InChI Key: TZKICMGCRFMUAZ-UHFFFAOYSA-N
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Description

N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C9H11ClF3NO. It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, and a methylated amine group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P280-P305+P351+P338 , which suggest wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with methylamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methylated amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzylamine: Similar structure but lacks the methylated amine group.

    N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine: Similar but with a trifluoromethyl group instead of a trifluoromethoxy group.

    N-Methyl-1-(4-(trifluoromethoxy)phenyl)cyclopropylmethanamine: Contains a cyclopropyl group, adding steric hindrance and altering its reactivity.

Uniqueness

N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

N-methyl-1-[4-(trifluoromethoxy)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c1-13-6-7-2-4-8(5-3-7)14-9(10,11)12;/h2-5,13H,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKICMGCRFMUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)OC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236000-51-3
Record name N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride
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